molecular formula C17H10O5S B1201153 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide CAS No. 54714-11-3

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide

Cat. No.: B1201153
CAS No.: 54714-11-3
M. Wt: 326.3 g/mol
InChI Key: UEOYFCIGZWQXTP-UHFFFAOYSA-N
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Description

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is a heterocyclic compound characterized by a thieno[3,4-d]-1,3-dioxol-2-one core structure with two phenyl groups attached at the 4 and 6 positions

Biochemical Analysis

Biochemical Properties

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide plays a significant role in biochemical reactions, particularly in the activation and immobilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through covalent bonding, facilitating the formation of stable complexes. For instance, it is used in the immobilization of monoclonal antibodies on solid supports, enhancing their stability and activity . The compound’s ability to form strong covalent bonds with amino groups in proteins makes it an essential reagent in various biochemical assays and purification processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the activity of key signaling molecules, leading to changes in cellular responses and metabolic pathways . Additionally, it has been observed to affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by covalently modifying active site residues, thereby preventing substrate binding and catalysis . This inhibition can lead to changes in metabolic flux and the accumulation of specific metabolites. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions, such as extreme pH or temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can modulate the activity of enzymes involved in oxidative phosphorylation, glycolysis, and the tricarboxylic acid cycle . These interactions can lead to changes in metabolic flux and the levels of key metabolites, affecting overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes and distributed to various intracellular compartments . Its localization and accumulation within specific tissues can influence its biochemical activity and effectiveness.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through post-translational modifications and targeting signals . This localization allows it to interact with key biomolecules and exert its biochemical effects within specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide typically involves cycloaddition reactions. One common method involves the reaction of 4,6-diphenylthieno[3,4-c]-1,2,5-oxadiazole with 6,6-diphenylfulvene to form the desired product via a stereoselective and regiospecific cycloaddition . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various cycloadducts, substituted derivatives, and oxidized or reduced forms of the original compound.

Scientific Research Applications

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is unique due to its specific structural features, including the thieno[3,4-d]-1,3-dioxol-2-one core and the presence of two phenyl groups

Properties

IUPAC Name

5,5-dioxo-4,6-diphenylthieno[3,4-d][1,3]dioxol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O5S/c18-17-21-13-14(22-17)16(12-9-5-2-6-10-12)23(19,20)15(13)11-7-3-1-4-8-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOYFCIGZWQXTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(S2(=O)=O)C4=CC=CC=C4)OC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970033
Record name 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54714-11-3
Record name Thieno[3,4-d]-1,3-dioxol-2-one, 4,6-diphenyl-, 5,5-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54714-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Diphenylthieno(3,4-d)(1,3)dioxol-2-one-5,5-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054714113
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Diphenyl-2H,5H-5lambda~6~-thieno[3,4-d][1,3]dioxole-2,5,5-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Reactant of Route 2
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Reactant of Route 3
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Reactant of Route 4
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Reactant of Route 5
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Reactant of Route 6
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
Customer
Q & A

Q1: What is the significance of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide in the context of the provided research?

A1: this compound, often referred to as the Steglich reagent, plays a crucial role as an activating agent in the synthesis of fluorescence-labeled polyesterurethanes. [] These polymers are designed for biocompatibility and degradability, making them promising materials for biomedical applications. The Steglich reagent facilitates the coupling of a fluorescent amine (dansylcadaverine) to carboxyl groups present within the polymer structure. This labeling enables researchers to track and study the degradation and behavior of these polymers within biological systems using fluorescence-based techniques.

Q2: How does the structure of this compound contribute to its function as an activating agent?

A2: While the provided research primarily focuses on the application of this compound, a deeper understanding of its structure-activity relationship can be gleaned from its broader use in peptide synthesis. [] This compound functions as an efficient activating agent for carboxylic acids, enabling their coupling with amines to form amide bonds, a fundamental linkage in peptides. The sulfur dioxide group within its structure enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine group. This reactivity facilitates the formation of the desired amide bond.

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